molecular formula C8H8N2O4S B050373 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) CAS No. 112831-03-5

2,2'-Sulfonylbis(3-methoxy-2-propenenitrile)

Cat. No. B050373
M. Wt: 228.23 g/mol
InChI Key: FPNPABFCLMOUDJ-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Sulfonylbis(3-methoxy-2-propenenitrile), also known as SBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SBMP is a sulfone-based compound that has shown promising results in the areas of medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) is not fully understood. However, it is believed that 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) exerts its biological activity by inhibiting certain enzymes involved in cellular processes. 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase. 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.

Biochemical And Physiological Effects

2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) induces cell cycle arrest and apoptosis in cancer cells. 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) is its versatility. 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) can be easily synthesized and modified to suit various applications. 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) also exhibits potent biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). One area of research is the development of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile)-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the synthesis of novel materials and polymers using 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) as a building block. Additionally, the mechanism of action of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) needs to be further elucidated to fully understand its biological activity. Overall, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has shown great potential for various applications and is a promising compound for future research.

Synthesis Methods

The synthesis of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) involves the reaction of 3-methoxy-2-propenenitrile with sulfur dioxide in the presence of a base. The reaction proceeds via a Michael addition followed by a cyclization reaction, resulting in the formation of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). The yield of the reaction can be improved by using a suitable solvent and optimizing the reaction conditions.

Scientific Research Applications

2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has been shown to exhibit potent anticancer activity against several cancer cell lines. 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has been used as a building block for the synthesis of novel polymers and materials with unique properties. 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has also been used as a ligand in coordination chemistry and catalysis.

properties

CAS RN

112831-03-5

Product Name

2,2'-Sulfonylbis(3-methoxy-2-propenenitrile)

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

(E)-2-[(E)-1-cyano-2-methoxyethenyl]sulfonyl-3-methoxyprop-2-enenitrile

InChI

InChI=1S/C8H8N2O4S/c1-13-5-7(3-9)15(11,12)8(4-10)6-14-2/h5-6H,1-2H3/b7-5+,8-6+

InChI Key

FPNPABFCLMOUDJ-KQQUZDAGSA-N

Isomeric SMILES

CO/C=C(/S(=O)(=O)/C(=C/OC)/C#N)\C#N

SMILES

COC=C(C#N)S(=O)(=O)C(=COC)C#N

Canonical SMILES

COC=C(C#N)S(=O)(=O)C(=COC)C#N

Other CAS RN

112831-03-5

synonyms

2,2'-sulfonylbis(3-methoxy-2-propenenitrile)
SBMPN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.